![molecular formula C8H6ClN3O B2414942 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide CAS No. 1184096-11-4](/img/structure/B2414942.png)
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide
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Description
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide is a chemical compound with the CAS Number: 1184096-11-4 . It has a molecular weight of 195.61 . The compound is usually in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H6ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h1,3-4H,5H2,(H,10,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide is a powder with a molecular weight of 195.61 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
- Researchers have explored the anti-inflammatory and analgesic potential of this compound. Notably, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising activities, along with low ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .
- Scientists have investigated the role of 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide in proteomics studies. Its molecular formula is C9H7ClN2O , and it weighs 194.62 g/mol. Researchers use it as a tool to explore protein interactions and functions .
Anti-Inflammatory and Analgesic Activities
Proteomics Research
properties
IUPAC Name |
6-chloro-N-prop-2-ynylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h1,3-4H,5H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHYUAQXZPPLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide |
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